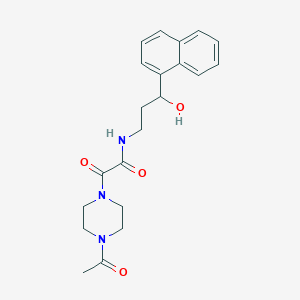

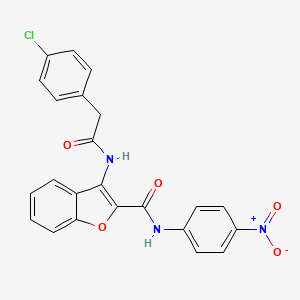

3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several key structural elements, including an indole ring, a piperidine ring, and a pyrazine ring . Indoles are significant heterocyclic systems in natural products and drugs . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and piperidine rings, followed by the introduction of the acetyl and pyrazine groups . The exact synthetic route would depend on the specific reagents and conditions used. It’s worth noting that the synthesis of indole and piperidine derivatives has been a topic of significant research interest, given their prevalence in biologically active compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a piperidine ring, and a pyrazine ring . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the indole, piperidine, and pyrazine rings . For instance, the indole ring is known to undergo electrophilic substitution reactions . The piperidine ring can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole, piperidine, and pyrazine rings could impact its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Chemical Reactivity

- Studies demonstrate the synthesis of compounds with structural similarities, exploring their chemical reactivity and potential as intermediates for further chemical transformations. For instance, the synthesis of enamines and azaenamines to yield various derivatives like pyrazole-4-carbonitrile, indolylpyridine, and pyrimidine derivatives has been detailed, showcasing the versatility of these compounds in synthetic chemistry (Abdallah, 2007). Additionally, the facilitation of ring contractions in functionalized 2H-pyran-2-ones to produce γ-butyrolactones highlights the potential of these structures in creating complex, functionalized molecules (Sil et al., 2004).

Antimicrobial and Anticancer Activities

- The synthesis and evaluation of pyridine derivatives for their antimicrobial and anticancer activities underscore the interest in these compounds for therapeutic applications. For example, new pyridines derived from pyridine-3-carbonitrile showed promising results in antibacterial and antitumor screenings (Elewa et al., 2021). This indicates the potential of such compounds in the development of new pharmaceuticals.

Enzyme Inhibition

- Research into the synthesis of dihydropyrano[c]chromene derivatives and their evaluation as acetyl cholinesterase inhibitors presents another aspect of the biological significance of these compounds. The inhibition of this enzyme is a targeted approach for treating diseases such as Alzheimer's, suggesting the therapeutic potential of these derivatives (Bouazizi et al., 2014).

Molecular Docking Studies

- Crystal structure and molecular docking studies of pyridine derivatives have provided insights into their potential as inhibitors of specific enzymes like NAMPT, which is linked to apoptosis sensitivity in cancer cells. This highlights the importance of structural analysis in understanding the biological activity and designing compounds with targeted action (Venkateshan et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For example, some indole derivatives have been shown to inhibit certain types of binding in cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents . Given the importance of indole and piperidine structures in medicinal chemistry, this compound could serve as a valuable starting point for the development of new drugs .

Biochemical Analysis

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is not yet known. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These are general mechanisms associated with indole derivatives

properties

IUPAC Name |

3-[1-(2-indol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c21-12-17-20(23-9-8-22-17)27-16-5-3-10-25(13-16)19(26)14-24-11-7-15-4-1-2-6-18(15)24/h1-2,4,6-9,11,16H,3,5,10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKBOSKUWSQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2855859.png)

![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)

![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)

![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2855871.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2855873.png)

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)

![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)